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Ceramide trihexosides (bottom spot)

Cat. No.: B1164826
M. Wt: 1153 (2-hydroxytetracosanoyl)
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Description

Contextualization as a Glycosphingolipid Class

Ceramide trihexosides belong to the larger family of glycosphingolipids (GSLs), which are essential components of eukaryotic cell membranes. qmul.ac.uknumberanalytics.comnews-medical.net GSLs consist of a ceramide backbone, composed of a sphingoid base and a fatty acid, linked to a carbohydrate moiety. numberanalytics.comontosight.airesearchgate.netcreative-proteomics.com This structure gives them amphipathic properties, allowing them to participate in various cellular functions. creative-proteomics.commdpi.com

The biosynthesis of ceramide trihexosides occurs within the Golgi apparatus. ontosight.ainih.gov The process begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase. nih.govnih.gov Subsequently, a galactose molecule is added to form lactosylceramide (B164483) (LacCer). nih.govresearchgate.net The final step involves the addition of another galactose molecule with an α-1,4 linkage to LacCer, a reaction catalyzed by α-1,4-galactosyltransferase (Gb3 synthase), to produce globotriaosylceramide (Gb3). nih.govwikipedia.org

Ceramide trihexosides are involved in a variety of cellular processes, including cell signaling, differentiation, and adhesion. numberanalytics.comontosight.aiontosight.ai They can act as receptors for certain bacterial toxins, such as the Shiga toxin. ontosight.aiuzh.ch Furthermore, the accumulation of ceramide trihexosides is a hallmark of Fabry disease, a lysosomal storage disorder. ontosight.aiontosight.ainih.govbritannica.com

Academic Nomenclatural Conventions

The nomenclature for ceramide trihexosides can be complex, with several synonyms used in scientific literature. The most common and officially recognized names follow the recommendations of the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Biochemistry and Molecular Biology (IUBMB). qmul.ac.ukqmul.ac.ukglyco.ac.ru

The systematic name for the most common ceramide trihexoside is globotriaosylceramide , often abbreviated as Gb3 . wikipedia.orgontosight.ai This name specifies the carbohydrate portion as a globotriaose (galactose-α-1,4-galactose-β-1,4-glucose) linked to a ceramide.

Other frequently used synonyms include:

Ceramide trihexoside (CTH) : This is a more general term referring to a ceramide with three hexose (B10828440) units. nih.govabinscience.comnih.gov

Trihexosylceramide : Another general term with the same meaning as CTH. ontosight.ainih.gov

Globotriaosylceramide (GL-3) : An abbreviation often used in clinical and research settings. wikipedia.orgontosight.ai

CD77 antigen : This designation is used in immunology, as Gb3 is expressed on the surface of certain immune cells, like germinal center B lymphocytes, and acts as a cell surface marker. wikipedia.orgabinscience.combiolegend.com

Pk blood group antigen : Gb3 is also known as the Pk antigen in the context of blood group systems. abinscience.com

The IUPAC nomenclature provides a detailed and unambiguous description of the molecule's structure. For example, a full IUPAC name for a specific Gb3 molecule would specify the stereochemistry and linkage of each sugar residue, as well as the specific fatty acid and sphingoid base components of the ceramide. nih.gov

Interactive Data Table: Nomenclature of Ceramide Trihexosides

Common Name/AbbreviationSystematic Name/SynonymContext of Use
Ceramide Trihexoside CTH, TrihexosylceramideGeneral biochemical reference ontosight.ainih.govabinscience.comnih.gov
Globotriaosylceramide Gb3, GL-3Specific to the globo-series structure wikipedia.orgontosight.ai
CD77 Antigen Burkitt Lymphoma-Associated Antigen (BLA)Immunology, cell surface marker wikipedia.orgabinscience.combiolegend.com
Pk Blood Group Antigen -Hematology, blood typing abinscience.com

Interactive Data Table: Key Enzymes in Ceramide Trihexoside Metabolism

EnzymeFunctionPathway
Glucosylceramide synthase (GCS) Synthesizes glucosylceramide from ceramide and UDP-glucose.Biosynthesis nih.govnih.gov
β-1,4-Galactosyltransferase 5 (β4Gal-T5) Adds galactose to glucosylceramide to form lactosylceramide.Biosynthesis nih.gov
α-1,4-Galactosyltransferase (Gb3 synthase/A4GALT) Adds the terminal α-galactose to lactosylceramide to form Gb3.Biosynthesis nih.govwikipedia.org
α-Galactosidase A (α-Gal A) Removes the terminal α-galactose from Gb3.Degradation nih.govontosight.aiontosight.ai

Properties

Molecular Formula

C60H113NO19

Molecular Weight

1153 (2-hydroxytetracosanoyl)

Appearance

Unit:500 ugSolvent:nonePurity:98+%Physical solid

Synonyms

CTH with hydroxy fatty acid side chain

Origin of Product

United States

Biochemical Pathways of Ceramide Trihexosides Metabolism

Biosynthesis of Ceramide Trihexosides

The synthesis of ceramide trihexosides is a multi-step enzymatic process that occurs within the Golgi apparatus. nih.gov This process relies on the availability of specific precursor molecules and the sequential action of glycosyltransferase enzymes.

Precursor Substrate Utilization

The foundational molecule for the synthesis of ceramide trihexosides is ceramide, which is formed in the endoplasmic reticulum. nih.govcreative-diagnostics.com The first step in the formation of the glycan chain is the conversion of ceramide to glucosylceramide (GlcCer) through the addition of a glucose molecule. nih.govnih.gov This reaction is catalyzed by glucosylceramide synthase (GCS). nih.gov

Following the formation of GlcCer, it is transported to the Golgi apparatus where it serves as the substrate for the next step in the pathway. nih.gov Here, the enzyme β-1,4-galactosyltransferase 5 (β4Gal-T5) utilizes UDP-galactose as a sugar donor to add a galactose molecule to GlcCer, forming lactosylceramide (B164483) (LacCer). nih.govnih.gov Lactosylceramide is a key intermediate, serving as a precursor for a variety of more complex glycosphingolipids, including ceramide trihexosides. nih.gov

PrecursorProductEnzymeCellular Location
CeramideGlucosylceramide (GlcCer)Glucosylceramide synthase (GCS)Endoplasmic Reticulum/Golgi Apparatus
Glucosylceramide (GlcCer)Lactosylceramide (LacCer)β-1,4-galactosyltransferase 5 (β4Gal-T5)Golgi Apparatus
Lactosylceramide (LacCer)Ceramide Trihexoside (Gb3)α-1,4-galactosyltransferase (Gb3 synthase)Golgi Apparatus

Glycosyltransferase Enzyme Action

The final and committing step in the biosynthesis of ceramide trihexoside is catalyzed by the enzyme α-1,4-galactosyltransferase, also known as globotriaosylceramide synthase or Gb3 synthase. nih.govwikipedia.org This enzyme is encoded by the A4GALT gene. nih.govnih.gov

Gb3 synthase facilitates the transfer of a galactose molecule from a UDP-galactose donor to lactosylceramide. nih.gov This addition occurs with an α-1,4 linkage to the terminal galactose of lactosylceramide, resulting in the formation of globotriaosylceramide (Galα1→4Galβ1→4Glc-Cer). nih.govnih.gov The activity of this specific glycosyltransferase is the determining factor in the production of ceramide trihexosides. nih.gov

Sequential Glycosylation Steps in Golgi Apparatus

The synthesis of complex glycosphingolipids like ceramide trihexosides is a spatially and temporally organized process within the cisternae of the Golgi apparatus. nih.govnih.gov Unlike template-driven processes such as DNA replication or protein synthesis, the synthesis of glycans depends on the sequential availability of specific glycosyltransferase enzymes as the growing lipid molecule moves through the Golgi compartments. nih.gov

The initial glycosylation of ceramide to form glucosylceramide occurs on the cytosolic face of the Golgi. nih.gov Subsequent glycosylation events, including the addition of the second galactose to form lactosylceramide and the final galactose to form ceramide trihexoside, take place within the lumen of the Golgi cisternae. nih.govnih.gov This compartmentalization ensures the orderly assembly of the oligosaccharide chain. nih.gov

Catabolism of Ceramide Trihexosides

The breakdown of ceramide trihexosides is an essential process for maintaining cellular homeostasis and preventing the accumulation of these lipids. This catabolic pathway primarily occurs within the lysosomes, the cell's recycling centers.

Lysosomal Hydrolytic Enzyme Function

The primary enzyme responsible for the catabolism of ceramide trihexosides is α-galactosidase A (α-Gal A). wikipedia.orgwikipedia.org This enzyme is a lysosomal hydrolase, meaning it functions within the acidic environment of the lysosome to break down substances. umass.edunih.gov α-Galactosidase A is a homodimeric glycoprotein (B1211001) encoded by the GLA gene. wikipedia.org

Deficiency in the activity of α-galactosidase A, due to mutations in the GLA gene, leads to the lysosomal storage disorder known as Fabry disease. wikipedia.orgaatbio.com In this condition, ceramide trihexoside and other glycosphingolipids with a terminal α-galactosyl residue accumulate within the lysosomes of various cells and tissues, leading to a wide range of clinical manifestations. umass.edunih.govnih.gov The breakdown process is also facilitated by saposins, which are small lysosomal proteins that assist in presenting the lipid substrate to the hydrolytic enzyme. mdpi.com

Glycosidic Linkage Hydrolysis

α-Galactosidase A catalyzes the hydrolysis of the terminal α-galactosyl moiety from ceramide trihexoside. wikipedia.orgnih.gov This is a type of hydrolysis reaction, where a water molecule is used to break a chemical bond. jackwestin.comyoutube.comkhanacademy.org Specifically, α-galactosidase A cleaves the α-1,4-glycosidic linkage between the terminal galactose and the adjacent galactose residue of the trisaccharide chain. wikipedia.org

The catalytic mechanism of α-galactosidase A is a double displacement reaction. wikipedia.orgnih.gov Key amino acid residues, specifically aspartic acid residues (Asp-170 and Asp-231 in the human enzyme), in the active site of the enzyme are crucial for this process. wikipedia.orgnih.gov One aspartate residue acts as a nucleophile, attacking the anomeric carbon of the terminal galactose, while the other acts as a general acid/base catalyst, protonating the leaving group and then activating a water molecule for the final hydrolysis step. nih.govebi.ac.uk This enzymatic action releases a molecule of galactose and lactosylceramide, which can then be further metabolized. wikipedia.org

EnzymeSubstrateProductCellular Location
α-Galactosidase ACeramide Trihexoside (Gb3)Lactosylceramide + GalactoseLysosome

Downstream Metabolite Generation

The catabolism of ceramide trihexosides, also known as globotriaosylceramide (Gb3), is a sequential enzymatic process that occurs within the lysosomes. ahajournals.orgnih.gov This pathway is essential for the normal turnover of glycosphingolipids and the prevention of their pathological accumulation. The primary and rate-limiting step in the degradation of Gb3 is catalyzed by the lysosomal hydrolase, α-galactosidase A (α-GAL A). wikipedia.orgnih.gov

The α-GAL A enzyme specifically targets and cleaves the terminal α-1,4-linked galactose residue from the non-reducing end of the globotriaosylceramide molecule. wikipedia.orgnih.govnih.gov The product of this initial hydrolytic reaction is lactosylceramide. themedicalbiochemistrypage.org

Following the removal of the terminal galactose, the degradation of lactosylceramide continues through the action of other lysosomal hydrolases. The subsequent steps involve the cleavage of the remaining sugar moieties and the final breakdown of the ceramide backbone. The complete degradation pathway of ceramide trihexoside ultimately yields its fundamental constituents: three hexose (B10828440) units (one glucose and two galactose molecules), a sphingosine (B13886) molecule, and a fatty acid chain. nih.gov

A related and clinically significant downstream metabolite is globotriaosylsphingosine (lyso-Gb3). mdpi.comnih.gov Lyso-Gb3 is the deacylated form of Gb3, meaning it lacks the fatty acid chain. It is formed as a consequence of Gb3 accumulation, particularly in pathological conditions such as Fabry disease, where α-GAL A activity is deficient. mdpi.comnih.gov This accumulation leads to the subsequent modification of Gb3 to lyso-Gb3. nih.gov

The enzymatic cascade responsible for the complete breakdown of ceramide trihexoside is detailed in the research findings below.

Detailed Research Findings

Research has established the precise sequence of enzymatic reactions involved in the lysosomal degradation of ceramide trihexosides. The process is initiated by α-galactosidase A and followed by the action of other specific glycosidases and amidases.

Interactive Data Table: Key Enzymes and Products in Ceramide Trihexoside Catabolism

StepSubstrateEnzymeProduct(s)
1Ceramide Trihexoside (Gb3)α-Galactosidase ALactosylceramide + Galactose
2LactosylceramideLactosylceramidase (a β-galactosidase)Glucosylceramide + Galactose
3GlucosylceramideGlucocerebrosidase (a β-glucosidase)Ceramide + Glucose
4CeramideAcid CeramidaseSphingosine + Fatty Acid

The degradation process begins with the hydrolysis of the terminal galactose from Gb3 by α-galactosidase A, a reaction that requires the enzyme to recognize and bind to the terminal α-galactosyl moiety. nih.govamericanchemicalsuppliers.com Studies using purified human liver α-galactosidase A have confirmed its specificity for cleaving the terminal galactose from ceramide trihexoside. nih.gov The resulting product, lactosylceramide, then becomes the substrate for the next enzyme in the pathway, lactosylceramidase. themedicalbiochemistrypage.orgresearchgate.net This enzyme cleaves the β-linkage of the terminal galactose of lactosylceramide to produce glucosylceramide. themedicalbiochemistrypage.org Subsequently, glucocerebrosidase acts on glucosylceramide to release glucose, leaving the ceramide molecule. themedicalbiochemistrypage.org The final step in the breakdown of the core sphingolipid structure is the hydrolysis of the amide bond in ceramide by acid ceramidase, which liberates the sphingosine base and a free fatty acid. nih.govresearchgate.net

Molecular and Genetic Determinants of Ceramide Trihexosides Metabolism

Gene Encoding Metabolic Enzymes

The catabolism of ceramide trihexoside, also known as globotriaosylceramide (Gb3), is predominantly carried out by the lysosomal enzyme alpha-galactosidase A (α-Gal A). medlineplus.gov This enzyme is a homodimeric glycoprotein (B1211001) that hydrolyzes the terminal α-galactosyl moieties from glycolipids and glycoproteins. medlineplus.govmaayanlab.cloud The instructions for synthesizing α-Gal A are encoded in the GLA gene. medlineplus.gov

The GLA gene is located on the long arm of the X chromosome, specifically in the region Xq22.1. nih.govmdpi.com The gene spans approximately 12 kilobases and is composed of seven exons, which together contain the coding sequence for a precursor polypeptide of 429 amino acids. nih.govnih.gov This precursor includes a 31-residue signal peptide that is cleaved to form the mature enzyme. nih.gov α-Gal A functions within lysosomes, the cell's recycling centers, where it breaks down Gb3 as part of the normal turnover of cellular components, particularly red blood cells. medlineplus.govmedlineplus.gov

Genetic Mutations and Enzyme Deficiencies

Mutations in the GLA gene are the underlying cause of Fabry disease, a rare X-linked lysosomal storage disorder characterized by the deficient activity of α-galactosidase A. mdpi.comnih.gov This enzymatic defect results in the progressive accumulation of Gb3 in the lysosomes of various cells, including those of the kidneys, heart, and nervous system. medlineplus.govmedlineplus.gov

To date, more than 400 different mutations have been identified in the GLA gene in individuals with Fabry disease. medlineplus.govplos.org The majority of these mutations are "private," meaning they are unique to a single family. medlineplus.govnih.gov The types of mutations are diverse and include:

Point mutations: These are the most common type and involve a change in a single nucleotide. nih.gov They can be further classified as:

Missense mutations: Result in a single amino acid substitution in the α-Gal A enzyme. nih.gov

Nonsense mutations: Introduce a premature stop codon, leading to a truncated and typically non-functional protein. nih.govnih.gov

Rearrangements: These can be small insertions or deletions of nucleotides or larger rearrangements affecting one or more exons. nih.gov

Splice site mutations: These occur at the boundaries between introns and exons and can lead to errors in the splicing of the pre-mRNA, resulting in an altered protein product. ibb.waw.pl

The nature of the GLA mutation significantly influences the residual activity of the α-Gal A enzyme and, consequently, the clinical phenotype. medlineplus.govmedlineplus.gov Mutations that cause a complete loss of enzyme activity are generally associated with the severe, classic form of Fabry disease, with symptoms appearing in childhood. medlineplus.govyoutube.com Conversely, mutations that allow for some residual enzyme activity typically lead to milder, late-onset forms of the disorder. medlineplus.govmedlineplus.gov For example, some mutations may affect the protein's stability or its transport to the lysosome rather than directly impacting the catalytic site. plos.orgnih.gov

MutationTypeEffect on EnzymeAssociated Phenotype
p.R112HMissenseLow residual activity, but structurally altered protein. researchgate.netLate-onset, mild symptoms. researchgate.net
M296IMissenseRelatively low enzyme activity. researchgate.netLate-onset phenotype. researchgate.net
p.D93EMissenseNo residual activity despite protein presence. plos.orgClassic Fabry disease. plos.org
p.D231NMissenseNo residual activity despite significant protein levels. plos.orgClassic Fabry disease. plos.org
p.C52YMissenseReduced enzyme activity due to conformational changes. nih.govFabry disease, non-responsive to chaperone therapy in studies. nih.gov
p.G183AMissenseReduced enzyme activity due to conformational changes. nih.govFabry disease, responsive to chaperone therapy in studies. nih.gov
p.Y216CMissenseReduced enzyme activity due to conformational changes. nih.govFabry disease, responsive to chaperone therapy in studies. nih.gov
c.801+1G>ASplice siteLeads to a 36-nucleotide insertion and a truncated, inactive protein. frontiersin.orgFabry disease with renal involvement. frontiersin.org
p.Y207XNonsenseResults in a truncated, non-functional protein. nih.govClassic Fabry disease. nih.gov

Regulation of Gene Expression

The expression of the GLA gene is a tightly controlled process involving various regulatory elements and transcription factors. The 5' flanking region of the gene, which acts as its promoter, contains several consensus sequences for transcription factor binding. nih.gov These include Sp1 and CCAAT box promoter elements, which are common in "housekeeping" genes that are constitutively expressed. nih.gov Additionally, enhancer elements such as activator protein 1 (AP1) and octanucleotide ("OCTA") binding sites are present, suggesting a complex regulatory network. nih.gov

Several transcription factors have been predicted to regulate the expression of the GLA gene. These include C/EBPbeta, CREB, GATA-2, p53, and STAT3, among others. genecards.org The interplay of these factors can influence the rate at which the GLA gene is transcribed into messenger RNA (mRNA).

Beyond transcription factors, other mechanisms contribute to the regulation of GLA expression. Alternative splicing of the GLA mRNA can occur, potentially leading to different protein isoforms, although the physiological significance of this is not fully understood. medlineplus.gov Epigenetic modifications, such as DNA methylation, also play a role. nih.gov Methylation of the promoter region can influence gene expression, and studies have suggested a link between the methylation status of a bidirectional promoter shared by GLA and the neighboring HNRNPH2 gene and their expression levels. spandidos-publications.com Sphingolipids themselves, the class of molecules to which ceramide trihexoside belongs, may be involved in the epigenetic regulation of gene expression through their influence on DNA methylation. spandidos-publications.com

X-Chromosome Inactivation Phenomena

As the GLA gene resides on the X chromosome, its expression in females is subject to the phenomenon of X-chromosome inactivation (XCI). nih.gov In early embryonic development in females, one of the two X chromosomes in each cell is randomly inactivated, a process also known as lyonization. mdpi.comrevistanefrologia.com This ensures that females, like males (who have one X and one Y chromosome), have a single functional copy of X-linked genes in each somatic cell. mdpi.com The inactivated X chromosome becomes a condensed structure called a Barr body. youtube.com

This random inactivation means that females who are heterozygous for a GLA mutation are mosaics; some of their cells will express the normal, functional α-Gal A enzyme from the wild-type allele, while other cells will express the deficient enzyme from the mutated allele. mdpi.com This mosaicism is the primary reason for the wide variability in clinical presentation among female Fabry disease patients, who can range from being asymptomatic to having symptoms as severe as those seen in males. revistanefrologia.com

In some cases, the process of X-inactivation is not entirely random and can be "skewed." Skewed X-inactivation occurs when there is a preferential inactivation of one X chromosome (either the one carrying the normal allele or the one with the mutated allele) in a significant proportion of cells. mdpi.com If the X chromosome carrying the normal GLA allele is preferentially inactivated, a higher percentage of cells will lack functional α-Gal A, which can lead to a more severe disease phenotype. mdpi.comresearchgate.net However, the correlation between the degree of XCI skewing measured in blood cells and the severity of clinical symptoms is not always straightforward and can be tissue-specific. ibb.waw.plmdpi.com Studies have shown that some females with random XCI can still present with a wide range of symptoms, indicating that XCI is a major but not the sole determinant of phenotype in heterozygous females. nih.govibb.waw.pl

The mechanism of XCI is complex and involves the XIST (X-inactive specific transcript) gene, which produces a long non-coding RNA that coats the X chromosome destined for inactivation, leading to its transcriptional silencing through epigenetic modifications like DNA methylation and histone changes. mdpi.comrevistanefrologia.com

Compound and Gene Information

NameTypeFunction/Significance
Ceramide trihexoside (Globotriaosylceramide, Gb3)GlycosphingolipidSubstrate that accumulates in Fabry disease due to deficient α-Gal A activity. medlineplus.govnih.gov
α-galactosidase A (α-Gal A)Enzyme (protein)Lysosomal hydrolase responsible for the breakdown of ceramide trihexoside. medlineplus.gov
GLAGeneGene on the X chromosome that encodes for α-galactosidase A. medlineplus.gov
XISTGeneGene producing a non-coding RNA that mediates X-chromosome inactivation. mdpi.comrevistanefrologia.com
Sp1Transcription factorBinds to the promoter of the GLA gene to help initiate transcription. nih.gov
CREBTranscription factorPredicted to regulate GLA gene expression. genecards.org
p53Transcription factorPredicted to regulate GLA gene expression. genecards.org

Cellular and Subcellular Dynamics of Ceramide Trihexosides

Intracellular Localization and Distribution

The distribution of ceramide trihexosides within a cell is not uniform; instead, they are found in specific organelles and membrane domains. This precise localization is critical for their function.

Immunohistological techniques have revealed the presence of Gb3 in various cellular compartments. nih.gov In kidney tissue, for instance, Gb3 has been shown to colocalize with markers for lysosomes, the endoplasmic reticulum, and even the nucleus. nih.gov This widespread distribution suggests that Gb3 is involved in a broader range of cellular activities than previously thought. Pre- and post-embedding immunogold electron microscopy has further confirmed the presence of Gb3 in the cell membrane, various cytoplasmic structures, and the nucleus. nih.gov

In the context of Fabry disease, a lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A, there is a progressive accumulation of Gb3 within the lysosomes of various cell types. nih.govarizona.edu This accumulation is a hallmark of the disease and affects multiple organ systems, including the heart, kidneys, and central nervous system. nih.gov However, it is important to note that a significant amount of Gb3 can be found outside of the lysosomes, even in treated patients, highlighting the complexity of its intracellular distribution. nih.gov

The synthesis of the ceramide backbone of Gb3 occurs in the cytosolic-facing leaflet of the endoplasmic reticulum. nih.gov The newly formed ceramide is then transported to the cis-Golgi, where enzymes facilitate the addition of sugar moieties to form Gb3. creative-diagnostics.comnih.gov From the Golgi, Gb3 can be transported to the plasma membrane via the secretory pathway. creative-diagnostics.com

Research has also identified specific domains within organelles where related lipids, like C16-ceramide/cholesterol, are concentrated. These domains are found at high levels in late endosomes and the trans-Golgi network, but are notably absent in early endosomes, lysosomes, or the endoplasmic reticulum. nih.gov This suggests a highly regulated distribution of these lipid species within the endomembrane system.

Table 1: Subcellular Localization of Ceramide Trihexosides

Cellular Compartment Presence of Ceramide Trihexosides Method of Detection Reference
Plasma Membrane Present Immunohistochemistry, Immunogold Electron Microscopy nih.gov
Lysosomes Present (Accumulates in Fabry Disease) Immunohistochemistry, Literature Review nih.govnih.gov
Endoplasmic Reticulum Present Immunohistochemistry nih.gov
Nucleus Present Immunohistochemistry, Immunogold Electron Microscopy nih.gov
Cytoplasmic Structures Present Immunogold Electron Microscopy nih.gov
Golgi Apparatus Involved in Synthesis and Transport Literature Review creative-diagnostics.comnih.gov
Late Endosomes High levels of related ceramide/cholesterol domains Quantitative Fluorescence Microscopy, Immuno-TEM, Immuno-cryo-EM nih.gov
Trans-Golgi Network High levels of related ceramide/cholesterol domains Quantitative Fluorescence Microscopy, Immuno-TEM, Immuno-cryo-EM nih.gov

Membrane Association and Organization

Ceramide trihexosides are integral components of cellular membranes, where they are not randomly dispersed but are organized into specific microdomains known as lipid rafts. creative-diagnostics.comnih.gov These rafts are dynamic, cholesterol- and sphingolipid-enriched domains that play a crucial role in membrane fluidity, signal transduction, and protein trafficking. nih.govnih.gov

The association of Gb3 with lipid rafts is critical for many of its biological functions. nih.gov For example, the presence of Gb3 within these microdomains is thought to contribute to membrane stability in the epithelial cells of the proximal tubules in the kidney. nih.gov The structure of Gb3, with its ceramide anchor and trisaccharide headgroup, facilitates its spontaneous formation of lipid rafts within biological membranes. nih.gov

In the context of Fabry disease, the accumulation of Gb3 in membranes can disrupt the dynamics of lipid rafts. nih.gov Studies using a kidney cell model of Fabry disease have shown that increased levels of Gb3 lead to alterations in the oligomeric state and mobility of a model glycosylphosphatidylinositol (GPI)-anchored protein, suggesting that the interaction of this protein with lipid rafts is altered. nih.gov

Vesicular Trafficking Pathways

The movement of ceramide trihexosides between different cellular compartments is a highly regulated process mediated by vesicular transport. creative-diagnostics.com After its synthesis in the Golgi apparatus, Gb3 is transported to the plasma membrane via the secretory pathway. creative-diagnostics.com Once at the cell surface, Gb3 can be internalized through endocytosis and enter the endosomal system. creative-diagnostics.comnih.gov

The endosomal system acts as a major sorting hub for internalized molecules. youtube.com Early endosomes receive cargo from the plasma membrane and can sort it to various destinations, including recycling endosomes for return to the plasma membrane, late endosomes, or back to the Golgi. youtube.com Late endosomes can then mature into lysosomes for degradation or transport their contents back to the Golgi. youtube.com

The trafficking of Gb3 is complex and can follow different routes. For example, the B-subunit of Shiga toxin (StxB), which binds to Gb3, is known to be transported from the plasma membrane to the Golgi apparatus and the endoplasmic reticulum in a retrograde fashion. creative-diagnostics.comnih.gov This retrograde transport pathway is distinct from the trafficking of other Gb3-binding lectins, such as LecA, which avoids this route. nih.gov This differential trafficking highlights that the intracellular fate of Gb3 can be influenced by its binding partners. nih.gov

In some cases, the intracellular trafficking of Gb3 can lead it to the perinuclear area, consistent with localization to the endoplasmic reticulum and nuclear envelope. nih.gov This targeting has been correlated with increased cytotoxicity of verotoxin, which binds to Gb3. nih.gov

Furthermore, the trafficking of Gb3 is implicated in disease processes. In Fabry disease, the accumulation of Gb3 can accelerate the endocytosis and subsequent lysosomal degradation of certain membrane proteins, such as the potassium channel KCa3.1, via a clathrin-dependent process. nih.gov This leads to endothelial dysfunction. nih.gov The transport of the precursor molecule, ceramide, from the endoplasmic reticulum to the Golgi can occur through both vesicular and non-vesicular pathways. nih.govnih.gov The non-vesicular transport is mediated by the ceramide transfer protein (CERT). nih.govresearchgate.net

Table 2: Vesicular Trafficking of Ceramide Trihexosides

Trafficking Step Description Key Proteins/Organelles Involved Reference
Anterograde Transport Movement from the Golgi to the plasma membrane. Secretory Pathway creative-diagnostics.com
Endocytosis Internalization from the plasma membrane into the cell. Early Endosomes, Clathrin creative-diagnostics.comnih.gov
Retrograde Transport Movement from the plasma membrane/endosomes to the Golgi and ER. Golgi Apparatus, Endoplasmic Reticulum creative-diagnostics.comnih.gov
Transcytosis Transport across a cell, from one side of the plasma membrane to the other. Apical and Basolateral Membranes, Recycling Endosomes (Rab11a) nih.gov
Lysosomal Targeting Delivery to lysosomes for degradation. Late Endosomes, Lysosomes creative-diagnostics.comnih.gov

Biological Functions and Roles of Ceramide Trihexosides

Glycosphingolipid-Mediated Cellular Signaling

Ceramide trihexosides are key players in mediating cellular signaling, largely through their localization within lipid rafts. doi.orgyoutube.com These membrane microdomains serve as platforms for the assembly of signaling molecules, and the presence of Gb3 can significantly influence the composition and function of these signaling hubs. doi.orgyoutube.com

The interaction of Gb3 with various proteins within these rafts can trigger or modulate intracellular signaling cascades. For instance, the binding of specific ligands to Gb3 can initiate a series of events leading to the activation of downstream pathways. biologists.com Research has shown that the accumulation of Gb3 can activate pro-inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling pathway and the subsequent activation of nuclear factor-kappa B (NF-κB). mdpi.com This, in turn, leads to the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.com

Furthermore, Gb3 is implicated in modulating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By influencing this pathway, Gb3 can impact a wide array of cellular functions, including cell growth, proliferation, and survival. harvard.edu The abundance of Gb3 has been shown to amplify the PI3-kinase/Akt/Foxo1 pathway, which is crucial for the affinity maturation of B cells. harvard.edu

The signaling function of Gb3 is not only dependent on its presence but also on its density within the lipid rafts. doi.org Studies on mutant Vero cells have demonstrated that a lower density of Gb3 in lipid rafts can lead to reduced binding of ligands like the Shiga toxin, thereby affecting the downstream signaling events. doi.org This highlights the importance of the spatial organization of Gb3 within the cell membrane for its signaling capabilities.

Signaling PathwayKey Interacting MoleculesDownstream EffectsAssociated Cell Types/Conditions
NF-κB SignalingToll-like receptor 4 (TLR4)Production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Fabry Disease, Inflammation
PI3K/Akt/Foxo1 PathwayCD19, B cell receptor (BCR) complexB cell affinity maturation, cell survivalGerminal Center B cells
Src Family Kinase SignalingShiga toxin B-subunitCytoskeletal remodeling, phosphorylation of ezrin and paxillinRenal Tubular Epithelial Carcinoma Cells

Regulation of Cell Processes

Ceramide trihexosides play a significant role in the regulation of fundamental cellular processes, including cell proliferation, the cell cycle, apoptosis (programmed cell death), and differentiation. nih.govnih.govnih.gov

Cell Cycle Regulation: Studies have indicated that signaling initiated by Gb3 can lead to cell cycle arrest. For example, the binding of the rhamnose-binding lectin from catfish eggs (SAL) to Gb3 on Burkitt's lymphoma cells induces a G1 arrest of the cell cycle. nih.gov This is achieved through the downregulation of c-myc and cyclin-dependent kinase 4 (cdk4), and the upregulation of the cell cycle inhibitors p21 and p27. nih.gov Similarly, the parent compound, ceramide, has been shown to induce cell cycle arrest in human hepatocarcinoma cells by increasing p21 expression and decreasing cyclin D1 levels. nih.gov

Apoptosis: Gb3 is a critical molecule in the induction of apoptosis. It can trigger apoptotic signals through both caspase-dependent and independent pathways. nih.gov The binding of certain ligands, such as the B-subunit of Shiga toxin, to Gb3 can initiate a signaling cascade that leads to apoptosis. pnas.org In Burkitt's lymphoma cells, this process is triggered by the non-catalytic B subunit of Shiga toxin 1. pnas.org Furthermore, Gb3 is essential for the activation of the FAS apoptotic pathway. nih.gov The FAS receptor possesses a conserved extracellular Gb3 binding motif, and the interaction with Gb3 is necessary for the clathrin-mediated internalization of FAS and the subsequent transduction of cell death signals. nih.gov

Cell Differentiation and Proliferation: The expression of Gb3 is also associated with cell differentiation and proliferation, particularly within the immune system. creative-diagnostics.com For example, Gb3 expression is observed in a subpopulation of germinal center B cells that are involved in the somatic mutation of immunoglobulin genes. creative-diagnostics.com In these cells, Gb3, also known as CD77, promotes activation and proliferation through interactions with other surface receptors like CD19 and CD20. creative-diagnostics.com The presence of Gb3 has also been linked to the metastatic potential of colon cancer cells, with its expression being necessary for an invasive phenotype. pnas.org Conversely, some research suggests that ceramide, the precursor of Gb3, can also play a role in eliminating improperly differentiating stem cells. nih.gov

Cellular ProcessMechanism of Regulation by Gb3Key Molecular PlayersObserved Cellular Outcome
Cell CycleInduction of G1 arrestc-myc, cdk4, p21, p27Inhibition of cell proliferation
ApoptosisActivation of caspase-dependent and -independent pathwaysFAS receptor, Shiga toxin B-subunitProgrammed cell death
Cell DifferentiationModulation of immune cell maturation and functionCD19, CD20Promotion of B cell activation and proliferation
Cell ProliferationPromotion of proliferation in certain cancer cells-Increased invasive phenotype

Receptor Function in Molecular Interactions

Ceramide trihexosides serve as crucial receptors on the cell surface, facilitating the interaction with a variety of external molecules, including bacterial toxins and viruses. mdpi.comnih.gov This receptor function is highly specific and is a critical determinant in the pathogenesis of certain diseases. mdpi.com

Bacterial Toxin Receptor: One of the most well-documented roles of Gb3 is as the primary receptor for Shiga toxins (Stx) and Shiga-like toxins (SLTs), which are produced by certain strains of Escherichia coli. mdpi.comasm.org The B-subunit of these toxins binds with high affinity to the glycan headgroup of Gb3, initiating the endocytosis of the toxin into the cell. biologists.com Once inside, the A-subunit of the toxin inhibits protein synthesis, leading to cell death. biologists.com The density of Gb3 in lipid rafts is a critical factor for the high-affinity binding of Shiga toxin. doi.org While Gb3 is the primary receptor, some variants like SLT2e can also utilize globotetraosylceramide (Gb4) as a receptor. researchgate.netnih.gov

Viral Interaction: Gb3 also plays a role in the entry of certain viruses into host cells. Research has demonstrated that the presence of Gb3 is a requirement for the fusion of cells expressing the HIV-1 envelope glycoprotein (B1211001) with CD4+/CXCR4+ cells. nih.gov It is proposed that Gb3 facilitates this process by recruiting the CD4 receptor and the CXCR4 co-receptor to the site of fusion through specific structural interactions. nih.gov The abundance of Gb3 on germinal center B cells has also been shown to be essential for generating broadly protective antibody responses against influenza virus. harvard.edu

Cell Adhesion and Other Interactions: Beyond pathogen interactions, Gb3 is involved in cell-to-cell adhesion. In Burkitt's lymphoma cells, homotypic adhesion is mediated by the binding of the cell surface protein CD19 to Gb3 on adjacent cells. nih.gov This interaction is thought to be a component of the CD19 complex in these and germinal center B cells. nih.gov Furthermore, the interaction of the lectin SAL with Gb3 on Burkitt's lymphoma cells, while not inducing apoptosis, does regulate cell proliferation. nih.gov

Interacting MoleculeType of InteractionBiological ConsequenceRelevant Cell Types
Shiga toxin (Stx) and Shiga-like toxins (SLTs)High-affinity binding to the glycan headgroupToxin internalization, inhibition of protein synthesis, cell deathRenal endothelial cells, intestinal epithelial cells
HIV-1 envelope glycoproteinFacilitation of membrane fusionViral entry into host cellsCD4+/CXCR4+ T-lymphocytes
Influenza VirusPromotion of anti-viral immunityGeneration of broadly reactive antibodiesGerminal Center B cells
CD19Cell-to-cell adhesionHomotypic adhesion of B cellsBurkitt's lymphoma cells, Germinal Center B cells
Rhamnose-binding lectin (SAL)Binding to Gb3 in lipid raftsRegulation of cell proliferationBurkitt's lymphoma cells

Pathophysiological Mechanisms of Ceramide Trihexosides Dysregulation

Aberrant Accumulation and Lysosomal Storage

The fundamental defect in Fabry disease is the genetic mutation in the GLA gene, which encodes for the α-galactosidase A enzyme. mdpi.comoaepublish.com This enzymatic deficiency disrupts the normal glycosphingolipid catabolic pathway, leading to the progressive, intra-lysosomal buildup of its primary substrate, Gb3, and related glycosphingolipids like its deacylated form, globotriaosylsphingosine (lyso-Gb3). mdpi.commdpi.comnih.gov

This accumulation is not uniform, with certain cell types being particularly vulnerable. The storage of Gb3 occurs systemically in the lysosomes of endothelial cells, vascular smooth muscle cells, podocytes, renal tubular cells, cardiomyocytes, and neurons of the autonomic nervous system. mdpi.commdpi.comcellphysiolbiochem.comdiff.orgmedscape.com This widespread deposition begins in utero and continues throughout the patient's life, forming myelin-like inclusions within the lysosomes. mdpi.comnih.gov The accumulation within the vascular endothelium is a key factor in the vasculopathy that characterizes Fabry disease. diff.orgmedscape.com Furthermore, studies have identified organ-specific expression of different Gb3 analogs, which may contribute to the varied pathophysiology observed in different tissues. nih.gov For instance, high levels of a specific analog, Gb3(+18), have been found in the kidneys and liver of mouse models, while another, Gb3(-2), was observed in the heart and kidneys. nih.gov

Table 1: Key Cellular Sites of Ceramide Trihexoside (Gb3) Accumulation

Cell TypePrimary LocationConsequence of Accumulation
Endothelial Cells Blood vessel liningVasculopathy, inflammation, thrombosis mdpi.comdiff.orgmedscape.com
Podocytes Kidney glomeruliProteinuria, progressive renal failure cellphysiolbiochem.commedscape.com
Renal Tubular Cells KidneyImpaired renal function, fibrosis mdpi.commedscape.com
Cardiomyocytes Heart muscleHypertrophic cardiomyopathy, conduction defects mdpi.commdpi.com
Dorsal Root Ganglia Neurons Peripheral Nervous SystemNeuropathic pain (acroparesthesia) mdpi.comnih.gov
Corneal Epithelial Cells EyeCorneal opacity (cornea verticillata) nih.gov
Sweat Gland Cells SkinDecreased sweat function (hypohidrosis) nih.govwikipedia.org

Lysosomal Dysfunction and Cellular Perturbations

The engorgement of lysosomes with undegraded Gb3 leads to significant lysosomal dysfunction. mdpi.com This primary insult triggers a cascade of secondary cellular disturbances. The lipid-laden lysosomes can impair the autophagic flux, which is the cellular process for degrading and recycling damaged organelles and proteins. mdpi.comnih.gov This includes mitophagy, the specific autophagic removal of damaged mitochondria. nih.gov

The accumulation of Gb3 and its metabolite lyso-Gb3 disrupts cellular homeostasis far beyond simple storage. These molecules act as toxic agents, perturbing various cellular processes. nih.govnih.gov Studies have shown that lyso-Gb3 can induce necroptosis, a form of programmed cell death, in an autophagy-dependent manner, contributing to endothelial dysfunction. nih.gov Furthermore, the dysregulation of lipid trafficking and signaling pathways is a major consequence. mdpi.com For example, research in a podocyte cell culture model of Fabry disease demonstrated that even after Gb3 deposits were cleared by enzyme replacement therapy, altered cellular signaling pathways, such as mTOR/AKT signaling and pro-fibrotic signaling, failed to be restored. cellphysiolbiochem.com This suggests that the initial accumulation triggers self-sustaining pathological cascades that are independent of the storage itself. cellphysiolbiochem.com

Molecular Consequences of Accumulation

The buildup of Gb3 and lyso-Gb3 initiates a host of detrimental molecular responses that drive disease progression. These stored lipids are not inert; they actively participate in pathological signaling.

Inflammation: Gb3 and lyso-Gb3 are recognized as danger-associated molecular patterns (DAMPs) that can activate inflammatory pathways. mdpi.com They trigger Toll-like receptor 4 (TLR4) signaling and the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation. mdpi.com This leads to the increased production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), creating a chronic pro-inflammatory state. mdpi.com

Oxidative Stress: Direct evidence shows that excess intracellular Gb3 induces oxidative stress by increasing the production of reactive oxygen species (ROS) in vascular endothelial cells. nih.govnih.gov This oxidative stress can damage cellular components, including lipids and proteins, impairing their function. nih.gov

Altered Gene and Protein Expression: Gb3 accumulation up-regulates the expression of cell adhesion molecules (CAMs) such as ICAM-1 and VCAM-1 on endothelial cells, promoting vascular inflammation. mdpi.comnih.gov Additionally, proteomic analyses have revealed that lyso-Gb3 exposure affects pathways involved in protein translation and folding, leading to increased protein ubiquitination. oaepublish.comnih.gov This suggests a direct disruption of the chaperone system and protein quality control mechanisms. nih.gov

Organelle Stress Responses and Dysfunction

The cellular stress originating from dysfunctional lysosomes radiates to other organelles, most notably the endoplasmic reticulum (ER) and mitochondria.

Endoplasmic Reticulum (ER) Stress: The accumulation of Gb3 and lyso-Gb3, as well as the presence of misfolded α-Gal A protein in certain GLA mutations, can induce ER stress. mdpi.comfrontiersin.orgnih.gov This stress triggers the Unfolded Protein Response (UPR), an adaptive pathway designed to restore ER homeostasis by reducing protein translation and increasing the degradation of misfolded proteins. mdpi.comfrontiersin.org However, persistent and unresolved ER stress can become maladaptive, activating inflammatory pathways like NF-κB and MAPK and ultimately leading to apoptosis (programmed cell death). mdpi.comoaepublish.comfrontiersin.org This suggests that Fabry disease is not merely a storage disorder but also involves a "gain-of-function" toxicity component from ER stress. oaepublish.com Interestingly, some studies indicate that ER stress is not directly involved in the degradation of certain proteins like the KCa3.1 potassium channel, which is instead degraded via the lysosomal pathway. ahajournals.org

Mitochondrial Dysfunction: Mitochondria are also significantly impacted by ceramide trihexoside dysregulation. The accumulation of ceramides (B1148491) within mitochondria has been shown to impair their function. nih.govnih.gov This leads to reduced mitochondrial bioenergetics, indicated by a decreased oxygen consumption rate, and increased production of ROS. nih.govnih.gov The cellular response to this mitochondrial damage is an increase in mitophagy, the process of removing dysfunctional mitochondria. nih.govnih.govnih.gov While initially a protective mechanism, excessive mitophagy can deplete the cell of functional mitochondria, further compromising cellular energy status and contributing to cell death. nih.gov

Table 2: Summary of Organelle Dysfunction in Ceramide Trihexoside Dysregulation

OrganelleTriggering Factor(s)Key Response/DysfunctionDownstream Consequences
Lysosome α-Gal A deficiency, Gb3/lyso-Gb3 accumulation mdpi.comnih.govImpaired catabolism, engorgement, altered signaling mdpi.comcellphysiolbiochem.comImpaired autophagy, release of inflammatory mediators mdpi.comnih.gov
Endoplasmic Reticulum (ER) Gb3/lyso-Gb3 accumulation, misfolded α-Gal A protein mdpi.comoaepublish.comnih.govER stress, Unfolded Protein Response (UPR) frontiersin.orgnih.govInflammation (NF-κB, MAPK activation), apoptosis mdpi.comfrontiersin.org
Mitochondria Ceramide accumulation in mitochondria nih.govnih.govDecreased ATP production, increased ROS, mitophagy nih.govnih.govEnergy deficit, oxidative damage, cell death nih.govnih.gov

Advanced Methodologies for Ceramide Trihexosides Research

Sample Preparation and Extraction Techniques

The initial and crucial step in the analysis of ceramide trihexosides is the effective extraction of these lipids from complex biological matrices. The choice of method depends on the sample type, such as plasma, tissues, or cultured cells.

A widely used method for lipid extraction is the Folch method , which utilizes a chloroform/methanol mixture to separate lipids from other cellular components. nih.gov Another common technique is the Bligh and Dyer method , which also employs a chloroform/methanol/water solvent system for lipid extraction. gerli.com For plasma samples, a simple protein precipitation with pre-cooled isopropanol (B130326) can be an effective initial step. waters.com

Further purification may be necessary to isolate CTH from other lipids. This can be achieved through techniques like silica (B1680970) gel column chromatography . gerli.comnih.gov In some protocols, a mild saponification step is used to remove glycerolipids, leaving sphingolipids like CTH intact. gerli.com For specific applications, such as preparing ceramides (B1148491) from glycosphingolipids, a multi-step process involving periodate (B1199274) oxidation, sodium borohydride (B1222165) reduction, and acid hydrolysis can be employed. gerli.com

To enhance detection in subsequent analyses, derivatization of the extracted CTH may be performed. For instance, fluorescent reagents like anthroyl cyanide can be used to label the molecules for fluorescence-based detection methods. researchgate.net

Table 1: Overview of Sample Preparation and Extraction Techniques for Ceramide Trihexosides

TechniquePrincipleApplicationReference
Folch Method Lipid extraction using a chloroform/methanol mixture.Extraction from tissues. nih.gov
Bligh and Dyer Method Lipid extraction using a chloroform/methanol/water system.General lipid extraction from tissues. gerli.com
Protein Precipitation Use of a solvent like isopropanol to precipitate proteins from plasma.Initial cleanup of plasma samples. waters.com
Silica Gel Column Chromatography Separation of lipids based on polarity.Purification of CTH from other lipids. gerli.comnih.gov
Mild Saponification Removal of glycerolipids by hydrolysis.Isolation of sphingolipids. gerli.com
Chemical Hydrolysis Multi-step chemical process to generate ceramides from glycosphingolipids.Preparation of ceramide standards. gerli.com
Fluorescent Derivatization Labeling with a fluorescent tag (e.g., anthroyl cyanide).Enhancement of detection for HPLC. researchgate.net

Chromatographic Separation Approaches

Following extraction and purification, chromatographic techniques are employed to separate CTH from other molecules in the sample. The choice of chromatography depends on the required resolution, sensitivity, and the nature of the subsequent detection method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of ceramide trihexosides. researchgate.netnih.gov Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like a C18 or C8 column) separates molecules based on their hydrophobicity. nih.govnih.govresearchgate.net

A typical HPLC method for CTH analysis involves:

Sample Injection: An extracted and prepared sample is injected into the HPLC system. nih.gov

Separation: The sample is passed through a reversed-phase column. A gradient elution with a mobile phase, often consisting of solvents like methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) acetate, is used to separate the different CTH species. nih.govnih.govresearchgate.netnih.gov

Detection: As the separated compounds elute from the column, they are detected. Fluorescence detectors are commonly used, especially after derivatization with a fluorescent probe. researchgate.netnih.govresearchgate.net

HPLC methods have been developed for the simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside in plasma. nih.govresearchgate.net These methods demonstrate good linearity, precision (with intra- and inter-assay coefficients of variation typically below 15%), and recovery rates. nih.govresearchgate.net The limit of quantification can be in the low picomole range. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and automation. researchgate.netyoutube.comyoutube.com HPTLC plates are coated with smaller silica gel particles, leading to more compact spots and better separation. researchgate.net

Key advantages of HPTLC include:

Simultaneous Analysis: Multiple samples can be analyzed on a single plate, increasing throughput. youtube.com

Automation: Automated sample application and development reduce variability. researchgate.netyoutube.com

Sensitivity: HPTLC can detect analytes at low concentrations. youtube.com

In the context of CTH research, HPTLC has been used to quantify sphingomyelin (B164518), ceramide, and sphingosine (B13886) in tissue extracts. nih.gov After separation on the HPTLC plate, the spots can be visualized, for example with iodine vapor, and quantified using densitometry software. nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a fundamental and versatile technique for the separation of lipids, including ceramide trihexosides. nih.govresearchgate.net It is often used for qualitative analysis, for monitoring the progress of chemical reactions, and for preparative separation of compounds.

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica gel. gerli.com The plate is then placed in a developing chamber with a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. youtube.com

For ceramide analysis, various solvent systems can be used, such as chloroform/methanol/acetic acid. gerli.com The separated spots can be visualized using reagents like primuline (B81338) spray. gerli.com TLC has been instrumental in studying the functional properties of enzymes involved in glycosphingolipid degradation by using fluorescently-labeled substrates. nih.gov It is also a valuable tool in chemotaxonomy for creating chemical fingerprints of plant extracts. mdpi.comresearchgate.net

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific identification and quantification of lipids. researchgate.net When coupled with a chromatographic separation technique, it provides a powerful platform for detailed lipidomic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of ceramide trihexosides and other sphingolipids. nih.govchromatographyonline.comnih.govbme.hu This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. chromatographyonline.com

The general workflow of an LC-MS/MS analysis for CTH involves:

Chromatographic Separation: The sample is first separated by HPLC or Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes for higher resolution and faster analysis. nih.govnih.gov

Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI) in the positive ion mode. nih.govnih.gov

Mass Analysis: The ionized molecules are then analyzed in a tandem mass spectrometer. In the multiple reaction monitoring (MRM) mode, a specific precursor ion (the intact CTH molecule) is selected, fragmented, and a specific product ion is detected. nih.gov This highly specific detection method minimizes interference from other molecules in the sample.

LC-MS/MS methods offer several advantages for CTH analysis, including high sensitivity (with limits of detection in the pg/mL range), high specificity, and the ability to quantify multiple ceramide species in a single run. nih.govbme.hu The use of internal standards, such as non-naturally occurring ceramide species (e.g., C17:0 ceramide), is crucial for accurate quantification. nih.govbme.hu

Table 2: Key Parameters in LC-MS/MS Analysis of Ceramides

ParameterDescriptionTypical ConditionsReference
Chromatography Separation of lipid species prior to mass analysis.Reversed-phase HPLC or UPLC with C8 or C18 columns. nih.govnih.govbme.hu
Ionization Creation of ions from the analyte molecules.Electrospray Ionization (ESI) in positive ion mode. nih.govnih.gov
Mass Analysis Detection and quantification of specific ions.Triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM). nih.govnih.gov
Internal Standard A non-endogenous compound added for quantification.C17:0 ceramide or deuterated standards. nih.govbme.huresearchgate.net
Mobile Phase Solvents used to carry the sample through the column.Methanol, acetonitrile, water with additives like formic acid or ammonium acetate. nih.govnih.govbme.hu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the analysis of lipids, including ceramides and their derivatives. This technique allows for the direct analysis of these molecules from tissue sections, offering spatial distribution information.

Imaging mass spectrometry (IMS) using MALDI-TOF MS enables the visualization of the distribution of various ceramide molecular species within tissues. plos.org For instance, this has been applied to skin sections to map the localization of different ceramides, including glucosylceramides (GlcCer), in the epidermal layers. plos.org While the signal intensity of ceramide-related ions might be higher with vacuum-type MALDI instruments, the signal-to-noise ratio is comparable to atmospheric pressure (AP) ion-source instruments. plos.org The use of an AP-MALDI source combined with a quadrupole ion trap time-of-flight (QIT-TOF) mass spectrometer is particularly useful for imaging heterogeneous ceramide species in cells and tissues, providing simple and clear spectra. plos.org

In addition to imaging, MALDI-TOF MS can be utilized for detailed structural characterization of sphingolipids. nih.gov In-source fragmentation (ISF) within the MALDI source can generate fragment ions that provide information about the fatty acyl chains and the sphingoid base, allowing for the precise localization of double bonds without requiring complex instrumentation. nih.gov

Table 1: Application of MALDI-TOF MS in Ceramide Trihexoside Research

ApplicationKey Findings/TechniqueReference
Imaging Mass Spectrometry (IMS)Visualization of the distribution of ceramide species, including GlcCer, in skin epidermis. plos.org
Structural CharacterizationIn-source fragmentation (ISF) allows for the determination of fatty acyl chain and sphingoid base structure, including double bond positions. nih.gov
InstrumentationAP-MALDI-QIT-TOF MS is effective for imaging diverse ceramide species in tissues. plos.org

Electrospray Ionization Mass Spectrometry (ESI-MS) and Multi-Reaction Monitoring (MRM)

Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the quantification of different ceramide species from complex biological mixtures. nih.gov This technique often requires minimal sample preparation, allowing for high-throughput analysis from crude cellular lipid extracts. nih.gov The collision-induced fragmentation of ceramides in ESI-MS/MS typically produces a characteristic fragment ion (e.g., m/z 264), which can be used for selective detection and quantification through precursor ion scanning. nih.gov

The combination of liquid chromatography with ESI-MS/MS (LC-ESI-MS/MS) using multi-reaction monitoring (MRM) provides enhanced specificity and allows for the simultaneous quantification of multiple ceramide species within a single analytical run. nih.govrsc.orgresearchgate.net This method has demonstrated excellent sensitivity, with detection limits in the sub-picomole range, and is suitable for analyzing small sample volumes. nih.govrsc.org MRM works by selecting a specific precursor ion for a ceramide species in the first quadrupole, fragmenting it in the second, and then selecting a specific product ion in the third, creating a highly specific ion transition. nih.govresearchgate.net This approach minimizes interference from the sample matrix and allows for accurate quantification. nih.govnih.gov

Table 2: ESI-MS and MRM Parameters for Ceramide Analysis

ParameterDescriptionTypical Value/SettingReference
Ionization ModePositive ion electrospray ionization is commonly used for ceramide analysis.Positive Mode nih.gov
Scan ModeMulti-Reaction Monitoring (MRM) for targeted quantification.MRM nih.govrsc.orgresearchgate.net
Characteristic Fragment IonA common fragment ion used for the detection of many ceramide species.m/z 264.2 nih.govresearchgate.net
Sample PreparationCan be performed on crude lipid extracts with minimal purification.Bligh and Dyer extraction nih.gov
ThroughputLC-MS/MS-MRM allows for rapid analysis.~5-21 min per sample nih.govrsc.org

Lipidomic Profiling and Isotope Analysis

Lipidomic profiling is a comprehensive approach to analyze the complete lipid profile of a biological sample. Untargeted lipidomic studies using techniques like UPLC/MSE can reveal significant alterations in lipid profiles, including various ceramide species, in disease states. mdpi.comnih.gov For example, such studies have shown a significant elevation of sphingomyelin and ceramide levels in animal models of atherosclerosis. mdpi.comnih.gov This global analysis helps in identifying potential lipid biomarkers and understanding the role of lipid metabolism in pathology. nih.gov

Stable isotope labeling can be employed to trace the metabolic fate of precursors into ceramide molecules, providing insights into their synthesis rates. For instance, using 13C3, 15N L-serine, researchers can track the de novo synthesis of specific ceramide species like CER 16:0 in different cellular compartments, such as the liver and hepatic mitochondria. nih.gov This method allows for the quantification of ceramide production and turnover rates, offering a dynamic view of ceramide metabolism. nih.gov

Table 3: Lipidomic and Isotope Analysis Findings for Ceramides

MethodologyApplicationKey FindingsReference
Untargeted Lipidomics (UPLC/MSE)Investigating lipid profiles in disease models (e.g., atherosclerosis, psoriasis).Identified significant increases in ceramide and sphingomyelin levels in diseased states compared to controls. mdpi.comnih.govnih.gov
Stable Isotope Labeling (13C3, 15N L-serine)Quantifying de novo synthesis and turnover of specific ceramide species (e.g., CER 16:0).Enables the measurement of ceramide production rates in tissues and organelles. nih.gov

Enzyme Activity and Functional Assays

The accumulation of ceramide trihexosides in Fabry disease is a direct result of deficient activity of the lysosomal enzyme α-galactosidase A (α-Gal A). nih.gov Therefore, assays that measure this enzyme's activity are fundamental for research and diagnosis.

Biochemical Enzyme Assays

The standard method for determining α-Gal A activity involves the use of synthetic substrates that release a detectable product upon enzymatic cleavage. nih.gov A commonly used substrate is 4-methylumbelliferyl-α-D-galactopyranoside. nih.govggc.org The enzyme assay is typically performed on samples such as plasma, leukocytes, or cultured fibroblasts. ggc.org To ensure the specific measurement of α-Gal A, an inhibitor of the isoenzyme α-galactosidase B, such as α-N-acetylgalactosamine, is often included in the assay mixture. nih.gov Another synthetic substrate used is p-nitrophenyl-α-D-galactoside, where the release of p-nitrophenol can be measured spectrophotometrically. nih.govsigmaaldrich.com

Table 4: Common Biochemical Assays for α-Galactosidase A Activity

SubstrateDetection MethodSample TypesReference
4-methylumbelliferyl-α-D-galactopyranosideFluorometricPlasma, leukocytes, cultured fibroblasts, dried blood spots nih.govggc.orgnih.gov
p-nitrophenyl-α-D-galactosideSpectrophotometricTissue/cell lysates, biological fluids nih.govsigmaaldrich.combmrservice.com

Fluorescent Substrate-Based Functional Assays in Intact Cells

To assess α-Gal A activity within a cellular context, fluorescently labeled analogs of the natural substrate, globotriaosylceramide, are utilized. nih.gov One such substrate is N-Dodecanoyl-NBD-ceramide trihexoside (Fl-Gb3), a fluorescent glycosphingolipid analog. nih.gov When incubated with intact cells, this substrate is taken up and processed by lysosomal α-Gal A. In cells with deficient enzyme activity, the fluorescent substrate accumulates in the lysosomes, leading to a detectable increase in fluorescence. nih.gov This approach allows for the functional assessment of enzyme activity at the single-cell level. nih.gov The specificity of the assay can be confirmed by using a known inhibitor of α-Gal A, such as 1-deoxygalactonojirimycin (DGJ), in parallel experiments. nih.gov

Table 5: Fluorescent Substrate for Intact Cell Assays

Fluorescent SubstratePrincipleValidationReference
N-Dodecanoyl-NBD-ceramide trihexoside (Fl-Gb3)Uptake and lysosomal accumulation of the fluorescent analog in cells with deficient α-Gal A activity.Confirmed by inhibition with 1-deoxygalactonojirimycin (DGJ). nih.gov

Flow Cytometry and Microscopic Imaging for Cellular Analysis

Flow cytometry can be adapted to provide a rapid and quantitative measurement of α-Gal A activity in a large population of cells. nih.gov Using a fluorescent substrate like Fl-Gb3, the fluorescence intensity of individual cells is measured. nih.gov To distinguish between internalized substrate and substrate merely bound to the cell surface, a quenching agent such as trypan blue can be used to eliminate the exofacial fluorescent signal. nih.gov This allows for the specific detection of lysosomal substrate accumulation. nih.gov

Imaging cytometry, such as the ImageStreamX Mark II system, can be used to validate the flow cytometry findings. nih.gov This technology combines the statistical power of flow cytometry with the imaging capabilities of microscopy, allowing for the visualization of the subcellular localization of the fluorescent substrate and confirming its accumulation within the lysosomes of enzyme-deficient cells. nih.gov

Table 6: Cellular Analysis Techniques for α-Galactosidase A Activity

TechniqueMethodologyKey FeatureReference
Flow CytometryMeasures fluorescence of individual cells after incubation with a fluorescent substrate (e.g., Fl-Gb3).High-throughput, quantitative analysis of enzyme activity in a cell population. Use of trypan blue to quench exofacial fluorescence. nih.gov
Imaging CytometryCombines flow cytometry with microscopy.Visual confirmation of the subcellular localization of the accumulated fluorescent substrate. nih.gov

Glycomic Profiling Strategies

Glycomic profiling of ceramide trihexosides (CTH), also known as globotriaosylceramide (Gb3), is fundamental to research in glycosphingolipid metabolism and associated pathologies. nih.gov The accumulation of CTH is a primary characteristic of Fabry disease, an X-linked lysosomal storage disorder, making its accurate detection and quantification essential for diagnosis and for monitoring the effectiveness of therapies like enzyme replacement therapy. nih.govnih.govmdpi.com Advanced analytical methodologies provide the necessary sensitivity and specificity to profile CTH in various biological matrices, including plasma, urine, and tissues. nih.govnih.gov These strategies range from the gold-standard mass spectrometry to versatile chromatographic and immunoassay techniques. nih.govcreative-proteomics.com

Mass Spectrometry (MS)-Based Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a leading methodology for CTH analysis, widely regarded for its exceptional sensitivity, specificity, and capacity to resolve complex lipid mixtures. creative-proteomics.comchromatographyonline.com This powerful technique allows for the precise identification and quantification of individual CTH isoforms, which vary in their fatty acyl chain lengths. nih.govnih.gov The typical workflow involves purification of CTH from biological samples such as plasma or urine using liquid extraction and solid-phase extraction. nih.gov Detection is often achieved through flow-injection analysis electrospray mass spectrometry, using multi-reaction-monitoring to target specific CTH molecules. nih.gov

For accurate quantification, the use of a stable isotope-labeled internal standard is critical. nih.gov A common strategy is the standard addition method utilizing a synthetic CTH analog, such as C17-Gb3, as the internal standard to correct for variations during sample preparation and analysis. nih.gov The development of robust MS protocols has been pivotal for establishing reliable diagnostic and monitoring assays for Fabry disease. nih.gov Researchers have successfully established and validated MS-based assays for CTH quantification in plasma and urine, demonstrating good precision and linearity over a significant concentration range. nih.govresearchgate.net

Table 1: Performance of a Validated MS-Based Assay for CTH Quantification

This table summarizes the performance characteristics of an established mass spectrometry-based method for measuring CTH (Gb3) in plasma and urine.

ParameterValue/RangeReference
Intra- and Inter-Assay Coefficient of Variation (CV)≤12% (16% at low concentrations) nih.gov
Linear Range (Plasma)Down to 0.54 mg/L nih.gov
Linear Range (Urine)Down to 0.07 mg/L nih.gov
Gb3 in Healthy Controls (EDTA-Plasma)<4 mg/L nih.gov
Gb3 in Healthy Controls (Urine)<10 µg/mmol creatinine nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers a robust and reproducible alternative for the quantification of total CTH, often in conjunction with other neutral glycosphingolipids. nih.govresearchgate.net A key advantage of HPLC is its ability to simultaneously measure total plasma concentrations of ceramide (Cer), glucosylceramide (GlcCer), and CTH from a small sample volume. nih.gov

The methodology typically involves the extraction of lipids from plasma after adding an internal calibrator like sphinganine. nih.govresearchgate.net The glycosphingolipids are then deacylated, often using microwave-assisted hydrolysis, to liberate the sphingoid bases. The free amino groups are subsequently derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), enabling sensitive detection. nih.govresearchgate.net The derivatized components are separated on a C18 reversed-phase column and quantified using a fluorescence detector. nih.gov This method has proven useful for the clinical follow-up of patients undergoing therapy for glycosphingolipid storage diseases. nih.gov

Table 2: HPLC Method for Sphingolipid Quantification - Performance Characteristics

This table outlines the performance metrics of an HPLC-based method developed for the simultaneous quantification of Ceramide (Cer), Glucosylceramide (GlcCer), and Ceramide Trihexoside (CTH) in plasma.

ParameterValue/RangeReference
Intra-Assay CV<4% nih.govresearchgate.net
Inter-Assay CV<14% nih.govresearchgate.net
Recovery Rates87% - 113% nih.govresearchgate.net
Limit of Quantification2 pmol (0.1 pmol on column) nih.govresearchgate.net
LinearityLinear over 2-200 µL plasma nih.govresearchgate.net

Thin-Layer Chromatography (TLC) and Immunostaining

Thin-Layer Chromatography (TLC) is a classical, cost-effective technique for separating lipids based on their polarity. creative-proteomics.com While standard TLC with chemical stains can identify CTH, its specificity and sensitivity are limited compared to MS or HPLC. creative-proteomics.com To enhance detection, TLC can be combined with immunostaining. nih.gov

TLC-immunostaining is a powerful method that uses specific antibodies to detect the target glycolipid directly on the TLC plate after chromatographic separation. nih.govnih.gov This approach significantly increases the specificity of detection. For CTH research, monoclonal antibodies raised against Gb3 can be used to visualize its accumulation in tissue sections and extracts. nih.gov This method is particularly valuable for distinguishing between glycolipids that may have similar chromatographic properties but different glycan structures and for confirming the identity of a separated lipid band. nih.gov

Immunoassays (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and versatile plate-based assay format widely used in diagnostics. youtube.com This technique can be adapted to quantify total CTH in biological samples. nih.gov The "sandwich" ELISA is a common format where the wells of a microtiter plate are coated with a capture antibody specific for CTH. youtube.com The biological sample is added, and any CTH present is bound by the antibody. Subsequently, a second, enzyme-linked detection antibody that also recognizes CTH is added, followed by a substrate that produces a measurable colorimetric or fluorescent signal. youtube.comyoutube.com The signal intensity is directly proportional to the amount of CTH in the sample. youtube.com This high-throughput method is suitable for screening large numbers of samples. nih.gov

Table 3: Comparison of Glycomic Profiling Methodologies for CTH Research

This table provides a comparative overview of the primary analytical techniques used in the study of Ceramide Trihexosides.

MethodologyPrincipleKey AdvantagesCommon Applications
LC-MS/MSSeparation by liquid chromatography followed by mass-based detection and fragmentation. creative-proteomics.comchromatographyonline.comHigh sensitivity and specificity; quantifies individual isoforms; considered the "gold standard". nih.govcreative-proteomics.comDefinitive quantification in plasma/urine; biomarker validation; diagnosis and therapeutic monitoring. nih.govresearchgate.net
HPLC-FluorescenceSeparation by liquid chromatography followed by fluorescence detection of tagged molecules. nih.govGood reproducibility; simultaneous quantification of multiple sphingolipids. nih.govresearchgate.netMonitoring patients on therapy; quantifying total CTH, Cer, and GlcCer. nih.gov
TLC-ImmunostainingSeparation by thin-layer chromatography followed by antibody-based detection. nih.govCost-effective; high specificity with antibody use; good for qualitative/semi-quantitative analysis. nih.govcreative-proteomics.comDetecting CTH accumulation in tissues; distinguishing between different glycolipids. nih.govnih.gov
ELISAAntibody-based capture and detection of the target molecule in a microplate format. youtube.comHigh sensitivity; high-throughput; suitable for screening large sample sets. nih.govScreening for total CTH levels in biological fluids. nih.gov

Preclinical and Mechanistic Therapeutic Concepts Targeting Ceramide Trihexosides Metabolism

Enzyme Augmentation Modalities

Enzyme Augmentation, primarily through Enzyme Replacement Therapy (ERT), is a foundational therapeutic strategy for disorders arising from enzyme deficiencies. fabrydiseasenews.comresearchgate.net The core principle is to supply a functional, recombinant version of the deficient enzyme to the patient, thereby restoring the metabolic pathway and clearing the accumulated substrate. fabrydiseasenews.com

In the context of ceramide trihexoside metabolism, ERT involves the intravenous administration of a recombinant form of human α-galactosidase A. fabrydiseasenews.comresearchgate.net This exogenous enzyme is taken up by cells and transported to the lysosomes, where it can catabolize the stored Gb3. nih.gov Preclinical studies in mouse models of Fabry disease were instrumental in demonstrating the viability of this approach. nih.gov These studies showed that administration of recombinant α-Gal A led to a significant reduction of Gb3 in various tissues, including renal vascular endothelial cells. nih.gov Early investigations involving single intravenous injections into two Fabry patients demonstrated a brief but significant reduction of Gb3 in the blood, with the enzyme being rapidly cleared and taken up primarily by the liver. nih.gov

More recent preclinical advancements have focused on enhancing the efficacy and delivery of ERT. One innovative approach involves a peptide-targeted nanoliposomal formulation, designated as nanoGLA, which is engineered to selectively deliver recombinant human α-Gal A to target tissues. gencat.cat In a Fabry mouse model, nanoGLA demonstrated improved efficacy compared to non-nanoformulated enzymes, inducing a substantial reduction in Gb3 deposits, notably even in the brain. gencat.cat Another plant-derived variant, moss-α-galactosidase (moss-αGAL), has been engineered with a specific N-glycosylation profile that has shown comparable cellular localization to existing therapies but with a stronger affinity for kidney tissue in preclinical models. oaepublish.com

Table 1: Preclinical Enzyme Augmentation Modalities

Therapeutic Agent Mechanism of Action Key Preclinical Findings
Recombinant α-galactosidase A Exogenously supplies functional α-Gal A enzyme to hydrolyze accumulated Gb3 in lysosomes. fabrydiseasenews.comnih.gov Demonstrated reduction of Gb3 in blood and renal vascular endothelial cells in mouse models. nih.gov
nanoGLA Nanoliposomal formulation designed for targeted delivery of recombinant α-Gal A. gencat.cat Showed enhanced reduction of Gb3 deposits in a Fabry mouse model, including in the brain. gencat.cat

| moss-α-galactosidase | Plant-derived recombinant α-galactosidase with a modified N-glycosylation profile. oaepublish.com | Demonstrated efficacy in murine models with a strong affinity for kidney tissue. oaepublish.com |

Substrate Reduction Strategies

Substrate Reduction Therapy (SRT) offers an alternative therapeutic paradigm that does not directly target the deficient enzyme. Instead, it aims to decrease the rate of biosynthesis of the substrate that accumulates. plos.orgfabrydiseasenews.com By inhibiting an enzyme upstream in the metabolic pathway of ceramide trihexoside, SRT reduces the amount of Gb3 being synthesized, thereby alleviating the burden on the deficient α-galactosidase A enzyme. plos.orgfabrydiseasenews.com

The primary target for SRT in this context is glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids, including Gb3. plos.orgmdpi.com Preclinical studies in a mouse model of Fabry disease have evaluated several GCS inhibitors. Eliglustat tartrate, an inhibitor of GCS, was effective at lowering Gb3 accumulation. plos.orgsemanticscholar.org Interestingly, the efficacy of SRT varied by tissue compared to ERT, with SRT being more effective in the kidney, while ERT was more efficacious in the heart and liver. plos.orgsemanticscholar.org Notably, combination therapy with both ERT and SRT provided the most complete clearance of Gb3 across all tissues studied. plos.org

A newer, potent, and selective GCS inhibitor, Genz-682452, has also been evaluated preclinically. nih.gov This compound demonstrated an ability to reduce tissue levels of both Gb3 and its deacetylated form, globotriaosylsphingosine (lyso-Gb3), in Fabry mice. nih.gov A key advantage of Genz-682452 is its ability to cross the blood-brain barrier, leading to a reduction of accumulated glycosphingolipids in the brain, an area where ERT is less effective. nih.gov

A more targeted SRT approach is also under investigation, utilizing small-interfering RNA (siRNA) to specifically inhibit Gb3 synthase (A4GALT), the enzyme that directly converts lactosylceramide (B164483) to Gb3. fabrydiseasenews.com In a cell model of Fabry disease, this novel strategy was able to reduce Gb3 synthase levels by up to 90% without affecting cell viability, suggesting a highly specific method for substrate reduction. fabrydiseasenews.com

Table 2: Investigational Substrate Reduction Therapies

Compound/Therapy Target Enzyme Key Preclinical Findings
Eliglustat tartrate Glucosylceramide Synthase (GCS) Lowered Gb3 accumulation in a Fabry mouse model; highly effective in the kidney. plos.orgsemanticscholar.org
Genz-682452 Glucosylceramide Synthase (GCS) Reduced Gb3 and lyso-Gb3 in visceral tissues and brain of Fabry mice. nih.gov
Venglustat Glucosylceramide Synthase (GCS) Currently in clinical development for Fabry disease. fabrydiseasenews.comfabrydiseasenews.com
Lucerastat Glucosylceramide Synthase (GCS) Showed reduction in plasma concentrations of Gb3 and its precursors in a clinical study. oaepublish.comfabrydiseasenews.com

| siRNA targeting Gb3S | Gb3 synthase (A4GALT) | Suppressed Gb3 synthase activity by up to 90% in a Fabry cell model. fabrydiseasenews.com |

Pharmacological Chaperone Principles

Pharmacological Chaperone Therapy (PCT) is an approach designed for genetic diseases where a mutation leads to the production of a misfolded but potentially functional enzyme. nih.govnih.govcore.ac.uk Pharmacological chaperones are small molecules that selectively bind to and stabilize these mutant enzymes in the endoplasmic reticulum. nih.govresearchgate.net This stabilization facilitates proper folding and trafficking of the enzyme to the lysosome, preventing its premature degradation and thereby increasing the residual enzyme activity in the cell. nih.gov

For ceramide trihexoside metabolism, PCT focuses on stabilizing mutant forms of α-galactosidase A. The small molecule 1-deoxygalactonojirimycin (DGJ), also known as migalastat, is a potent competitive inhibitor of α-Gal A that can act as a pharmacological chaperone. nih.govnih.gov At sub-inhibitory concentrations, DGJ binds to the active site of certain mutant α-Gal A enzymes, stabilizing their conformation. nih.govresearchgate.net Preclinical studies have shown that DGJ is effective at enhancing residual α-Gal A activity in cultured fibroblasts and lymphoblasts from Fabry patients with specific missense mutations. nih.gov

In vivo preclinical studies have further validated this principle. Oral administration of DGJ to transgenic mice expressing a mutant form of human α-Gal A (R301Q) resulted in higher α-Gal A activity in major tissues compared to untreated mice. nih.govresearchgate.net This increased enzyme activity led to a concomitant reduction of Gb3 content in the organs of the mouse model. researchgate.net Structural studies have elucidated the molecular basis for this interaction, showing that DGJ's high potency is due to an ionic interaction with the amino acid D170 in the enzyme's active site. nih.govcore.ac.uk It is crucial that the chaperone dissociates from the enzyme in the acidic environment of the lysosome to allow the enzyme to function and break down Gb3. core.ac.ukpnas.org

Table 3: Pharmacological Chaperone Research Findings

Chaperone Molecule Mechanism of Action Preclinical Model Outcome
1-Deoxygalactonojirimycin (DGJ)/Migalastat Binds to and stabilizes specific mutant forms of α-Gal A, facilitating proper trafficking and increasing residual activity. nih.govnih.gov Cultured fibroblasts/lymphoblasts from Fabry patients Enhanced residual α-Gal A activity for responsive mutations. nih.gov
1-Deoxygalactonojirimycin (DGJ)/Migalastat Stabilizes mutant α-Gal A. nih.gov Transgenic mice expressing human mutant α-Gal A (R301Q) Increased α-Gal A activity and reduced Gb3 content in organs. nih.govresearchgate.net

| Galactose | Natural substrate that can act as a chaperone to stabilize α-Gal A. nih.govcore.ac.uk | In vitro biochemical assays | Demonstrated stabilization of human α-Gal A glycoprotein (B1211001), though with lower potency than DGJ. nih.govcore.ac.uk |

Gene Transfer and Genetic Modification Approaches

Gene therapy represents a potentially curative approach by aiming to correct the underlying genetic defect responsible for the enzyme deficiency. fabrydiseasenews.com The strategy involves delivering a functional copy of the GLA gene, which encodes for α-galactosidase A, into the patient's cells. fabrydiseasenews.comfabrydisease.org This allows the cells to produce their own continuous supply of the functional enzyme, theoretically providing a long-term or permanent solution. fabrydiseasenews.com

Preclinical development is exploring both in vivo and ex vivo gene therapy approaches. fabrydisease.orgfabry.org

In vivo approaches involve the direct administration of a vector, typically a modified and harmless adeno-associated virus (AAV), carrying the healthy GLA gene into the body. fabrydiseasenews.comfabry.org These vectors are designed to target specific cells, such as those in the liver, which can then produce and secrete the α-Gal A enzyme into the bloodstream for distribution to other tissues. fabrydiseasenews.comfabrydisease.org Preliminary data from preclinical and early-phase clinical studies using various AAV vectors (e.g., ST-920, FLT190, 4D-310) have shown an increase in α-Gal A activity and a reduction in Gb3 levels. oaepublish.com

Ex vivo approaches involve collecting a patient's own cells, such as hematopoietic stem cells, and modifying them in a laboratory setting. fabry.orgasgct.orgnih.gov A lentiviral vector is used to introduce the functional GLA gene into these cells, which are then infused back into the patient. nih.gov Preclinical studies in the Fabry mouse model demonstrated that this strategy could elevate in vivo enzymatic activity levels in plasma and organs. nih.gov

In addition to gene replacement, gene editing technologies like CRISPR/Cas9 are being investigated. fabrydiseasenews.com One preclinical strategy involved using CRISPR/Cas9 to suppress the A4GALT gene, which codes for Gb3 synthase. This approach, a form of genetic substrate reduction, was shown in an animal model to revert kidney issues associated with Fabry disease by reducing Gb3 production. fabrydiseasenews.com

Table 4: Gene-Based Therapeutic Strategies

Approach Vector/Tool Delivery Method Preclinical Findings
AAV Gene Therapy Adeno-Associated Virus (AAV) In vivo (direct infusion) Increased α-Gal A activity and reduction of Gb3 levels in animal models and early trials. oaepublish.com
Lentiviral Gene Therapy Lentivirus Ex vivo (modification of hematopoietic stem cells) Improved in vivo enzymatic activity in plasma and organs in the Fabry mouse model. nih.govnih.gov

| Gene Editing | CRISPR/Cas9 | In vivo | Suppressed the Gb3 synthase gene (A4GALT), leading to reduced Gb3 accumulation and amelioration of kidney pathology in an animal model. fabrydiseasenews.com |

Research Models and Experimental Systems

In Vitro Cellular Models

A diverse array of in vitro cellular models has been instrumental in dissecting the cellular consequences of CTH accumulation. These models offer controlled environments to study specific aspects of Fabry disease pathology at the cellular and molecular level.

Patient-derived primary cells, such as skin fibroblasts, have long been a cornerstone of Fabry disease research. nih.govnih.gov Studies using these cells have demonstrated impaired hydrolysis of CTH, leading to its accumulation. nih.gov For instance, fibroblasts from Fabry patients show a significantly lower rate of CTH hydrolysis compared to cells from healthy controls. nih.gov These models have also been crucial in explaining the clinical variability observed in female carriers of the disease, with studies showing that some carriers have impaired CTH hydrolysis, which correlates with the presentation of clinical symptoms. nih.gov

To overcome the limited lifespan of primary cells, immortalized cell lines have been developed. An example is the creation of an endothelial cell line from a Fabry patient by introducing the human telomerase reverse transcriptase (hTERT) gene. This immortalized endothelial cell line exhibits reduced α-galactosidase A activity and accumulates CTH, providing a stable platform for studying the vascular pathology associated with Fabry disease. nih.gov

Induced pluripotent stem cells (iPSCs) represent a more advanced in vitro model, offering the potential to generate various cell types affected in Fabry disease from a single patient source. researchgate.netdrugtargetreview.com Researchers have successfully generated iPSCs from Fabry patients and differentiated them into sensory neurons and podocytes. researchgate.netoaepublish.com iPSC-derived sensory neurons from male patients with a pain phenotype have been shown to accumulate Gb3, mimicking a key aspect of the disease. researchgate.net Similarly, iPSC-derived podocytes from a Fabry patient demonstrated significant Gb3 accumulation and dysregulation of lysosomal proteins. oaepublish.com However, some studies have noted that iPSC-derived neuronal cells may not spontaneously accumulate Gb3 to the same extent as seen in vivo, suggesting that a more complex, in vivo-like environment may be necessary to fully replicate disease-specific features in culture. nih.gov

Table 1: In Vitro Cellular Models for Studying Ceramide Trihexoside (CTH) Accumulation

Model Type Specific Cell Line/Type Key Findings Related to CTH/Gb3 References
Patient-Derived Primary Cells Skin Fibroblasts Impaired hydrolysis and accumulation of CTH. nih.govnih.gov
Immortalized Cell Lines hTERT-immortalized Endothelial Cells Reduced α-galactosidase A activity and CTH accumulation. nih.gov
Induced Pluripotent Stem Cells (iPSCs) iPSC-derived Sensory Neurons Accumulation of Gb3 in neurons from male patients, mimicking disease phenotype. researchgate.net
Induced Pluripotent Stem Cells (iPSCs) iPSC-derived Podocytes Significant Gb3 accumulation and dysregulation of lysosomal proteins. oaepublish.com
Induced Pluripotent Stem Cells (iPSCs) iPSC-derived Neuronal Cells Did not show significant Gb3 accumulation without additional in vivo-like stimuli. nih.gov

Advanced System Biology Integration for Glycosphingolipid Research

The complexity of Fabry disease, where CTH accumulation triggers a cascade of cellular events, necessitates a more holistic approach than single-molecule studies can provide. Advanced systems biology, through the integration of multiple "omics" datasets, is emerging as a powerful strategy to unravel the intricate network of molecular changes that occur in glycosphingolipid storage disorders. nih.gov

Multi-omics approaches, which can include genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of the cellular state in Fabry disease. mdpi.comnih.gov Proteomic studies, for example, have been applied to plasma from Fabry patients to identify potential biomarkers and to better understand the pathophysiological processes. mdpi.com These studies have revealed alterations in proteins involved in angiogenesis and inflammation, providing insights that go beyond the direct measurement of CTH. mdpi.com

Metabolomic analyses of plasma and urine from Fabry disease models and patients have identified distinct metabolic fingerprints associated with the disease. nih.govkrcp-ksn.org These studies have not only confirmed the accumulation of CTH and its deacylated form, globotriaosylsphingosine (lyso-Gb3), but have also revealed alterations in other metabolic pathways, such as those involving glycerophospholipids and oxidative stress. nih.gov For instance, a targeted metabolomics study of plasma from Fabry patients identified specific metabolic patterns that could help in patient stratification and provide a deeper understanding of the roles of glycerophospholipids and oxidative stress in the disease's pathophysiology. nih.gov

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